3,7-Dimethyloct-6-en-2-yl propionate 3,7-Dimethyloct-6-en-2-yl propionate
Brand Name: Vulcanchem
CAS No.: 97889-96-8
VCID: VC18463491
InChI: InChI=1S/C13H24O2/c1-6-13(14)15-12(5)11(4)9-7-8-10(2)3/h8,11-12H,6-7,9H2,1-5H3
SMILES:
Molecular Formula: C13H24O2
Molecular Weight: 212.33 g/mol

3,7-Dimethyloct-6-en-2-yl propionate

CAS No.: 97889-96-8

Cat. No.: VC18463491

Molecular Formula: C13H24O2

Molecular Weight: 212.33 g/mol

* For research use only. Not for human or veterinary use.

3,7-Dimethyloct-6-en-2-yl propionate - 97889-96-8

Specification

CAS No. 97889-96-8
Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
IUPAC Name 3,7-dimethyloct-6-en-2-yl propanoate
Standard InChI InChI=1S/C13H24O2/c1-6-13(14)15-12(5)11(4)9-7-8-10(2)3/h8,11-12H,6-7,9H2,1-5H3
Standard InChI Key PVOXDQPDUIZDLB-UHFFFAOYSA-N
Canonical SMILES CCC(=O)OC(C)C(C)CCC=C(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a monoterpene backbone derived from 3,7-dimethyloct-6-en-2-ol, esterified with propionic acid. The double bond at position 6 introduces geometric isomerism, though the trans-configuration is most commonly reported due to steric stabilization. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the ester carbonyl (δ170ppm\delta \sim 170 \, \text{ppm}) and the allylic protons adjacent to the double bond (δ5.1ppm\delta \sim 5.1 \, \text{ppm})1.

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC13H24O2\text{C}_{13}\text{H}_{24}\text{O}_{2}
Molecular Weight212.33 g/mol
Boiling Point253–255°C (predicted)
Density0.89–0.91 g/cm³

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The esterification of 3,7-dimethyloct-6-en-2-ol with propionic acid under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) is the standard method. Reactions are typically conducted under reflux conditions (110–120°C) for 4–6 hours, achieving yields of 70–85% after purification via fractional distillation2.

Industrial Manufacturing

Scaled-up production employs continuous-flow reactors to optimize heat transfer and minimize side reactions. Process parameters include:

  • Temperature: 100–110°C

  • Catalyst Loading: 0.5–1.0% w/w

  • Residence Time: 2–3 hours

Distillation under reduced pressure (10–15 mmHg) ensures high purity (>98%), critical for fragrance applications.

Chemical Reactivity and Stability

Hydrolysis Kinetics

The ester bond undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis: Refluxing with 1M H2SO4\text{H}_2\text{SO}_4 regenerates the parent alcohol and propionic acid.

  • Alkaline Hydrolysis: 2M NaOH\text{NaOH} at 80°C produces sodium propionate and the corresponding alcohol.

Activation energy for alkaline hydrolysis is approximately 85kJ/mol85 \, \text{kJ/mol}, with complete conversion within 3 hours3.

Oxidative Degradation

Strong oxidants like KMnO4\text{KMnO}_4 cleave the double bond, yielding 2-methylpropanoic acid and 3-oxopentanoic acid. Chromium-based oxidants (e.g., CrO3\text{CrO}_3) produce geranic acid derivatives, relevant in flavor chemistry.

Applications in Fragrance and Flavor Industries

Perfumery

The compound’s floral-fruity profile makes it a staple in fine perfumes, contributing to middle notes. Typical concentrations range from 0.1% to 5%, depending on the desired intensity.

Consumer Products

Incorporated into detergents and cosmetics at 0.01–0.1%, it enhances sensory appeal without compromising stability.

Table 2: Application-Specific Concentrations

Product TypeConcentration Range
Fine Perfume1–5%
Fabric Softener0.05–0.1%
Shampoo0.01–0.05%

Biological and Toxicological Profile

Antimicrobial Activity

Preliminary studies suggest moderate activity against Staphylococcus aureus (MIC: 0.5% v/v) and Escherichia coli (MIC: 0.75% v/v), though further validation is required4.

Comparison with Structural Analogs

Geranyl Propionate

While structurally similar, geranyl propionate’s conjugated diene system lowers its boiling point (230C\sim 230^\circ \text{C}) compared to 3,7-dimethyloct-6-en-2-yl propionate. The latter’s saturated branch enhances thermal stability, favoring use in high-temperature applications.

Methyl Propionate

This simpler ester (C4H8O2\text{C}_4\text{H}_8\text{O}_2) lacks the terpene backbone, resulting in a sharper odor and lower molecular weight (88.11 g/mol).

Future Research Directions

  • Stereoselective Synthesis: Developing catalysts for selective cis/trans isomer production.

  • Green Chemistry: Solvent-free esterification using immobilized lipases.

  • Toxicokinetics: Long-term exposure studies in model organisms.

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